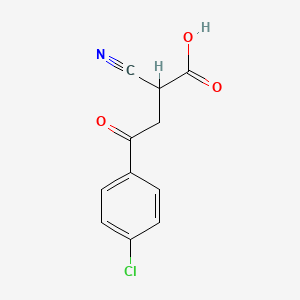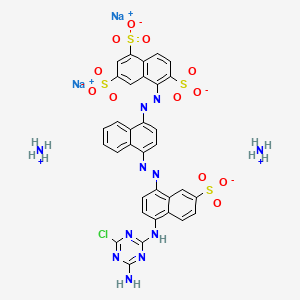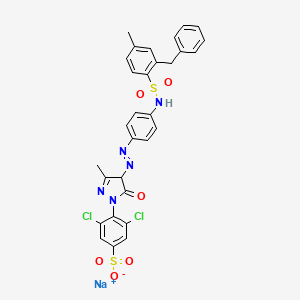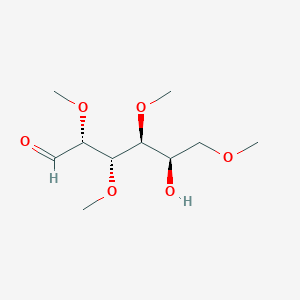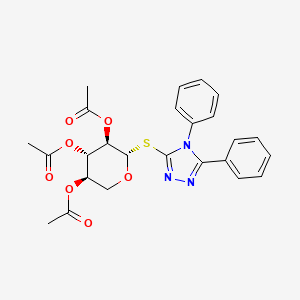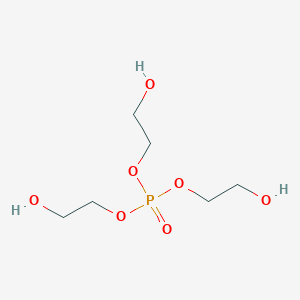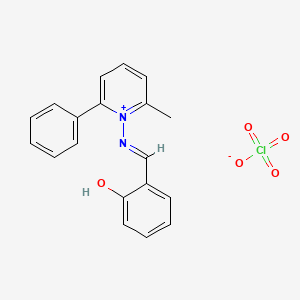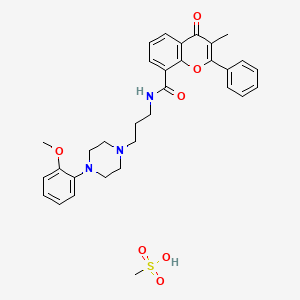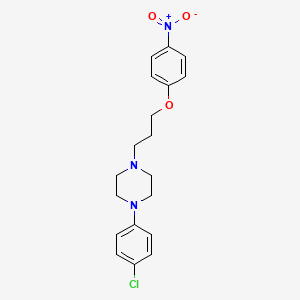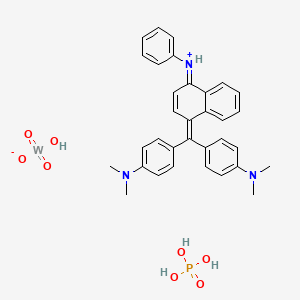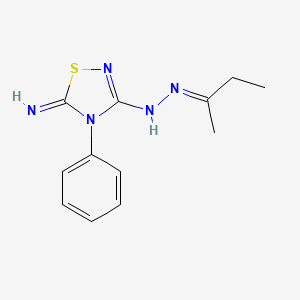
5-Imino-4-phenyl-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Imino-4-phenyl-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone is a heterocyclic compound that belongs to the class of thiadiazolidinesThe presence of sulfur and nitrogen atoms in the thiadiazolidine ring enhances their pharmacological properties, making them valuable in the synthesis of various bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Imino-4-phenyl-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone typically involves the reaction of phenylthiosemicarbazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the thiadiazolidine ring . Common reagents used in this synthesis include phosphorus oxychloride and methoxy cinnamic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to improve yield and purity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis have been employed to enhance the efficiency of the synthesis . Green chemistry approaches, including the use of environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Imino-4-phenyl-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines .
Applications De Recherche Scientifique
5-Imino-4-phenyl-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Imino-4-phenyl-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in various biological processes, such as tyrosine-protein phosphatase non-receptor type 1 . This inhibition can lead to the modulation of signaling pathways, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Phenyl-5-(phenylimino)-1,2,4-dithiazolidin-3-one
- 5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
5-Imino-4-phenyl-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone is unique due to its specific substitution pattern and the presence of the hydrazone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
115370-81-5 |
|---|---|
Formule moléculaire |
C12H15N5S |
Poids moléculaire |
261.35 g/mol |
Nom IUPAC |
N-[(E)-butan-2-ylideneamino]-5-imino-4-phenyl-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C12H15N5S/c1-3-9(2)14-15-12-16-18-11(13)17(12)10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3,(H,15,16)/b13-11?,14-9+ |
Clé InChI |
CUMAJRQSJZWUEN-LUISTUDMSA-N |
SMILES isomérique |
CC/C(=N/NC1=NSC(=N)N1C2=CC=CC=C2)/C |
SMILES canonique |
CCC(=NNC1=NSC(=N)N1C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


